ECHB, particularly its enantiopure forms, are used as starting materials for the synthesis of various chiral compounds. Here are some examples:
While less established compared to its use as a chiral building block, ECHB is also being explored for potential applications in other areas, including:
Ethyl 4-chloro-3-hydroxybutanoate is an organic compound with the molecular formula C₆H₁₁ClO₃. It features a chloro group at the fourth position and a hydroxy group at the third position of a butanoate chain. This compound is notable for its chiral center, which can exist in different enantiomeric forms, specifically (R)- and (S)-4-chloro-3-hydroxybutanoate. The presence of both the hydroxy and chloro groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry.
Ethyl 4-chloro-3-hydroxybutanoate exhibits significant biological activity, particularly as a chiral intermediate in drug synthesis. Its derivatives have been explored for their potential in developing pharmaceuticals that target various biological pathways. Notably, it has been linked to cholesterol-lowering drugs due to its structural similarities with known HMG-CoA reductase inhibitors .
Several methods exist for synthesizing ethyl 4-chloro-3-hydroxybutanoate:
Ethyl 4-chloro-3-hydroxybutanoate serves various applications:
Studies have shown that ethyl 4-chloro-3-hydroxybutanoate interacts with various biological systems, particularly in enzymatic pathways. Its derivatives have been evaluated for their inhibitory effects on enzymes involved in lipid metabolism, showcasing its potential as a therapeutic agent in hyperlipidemia treatment .
Additionally, interaction studies involving recombinant strains of Escherichia coli have revealed insights into substrate specificity and enzyme kinetics, which are crucial for optimizing biocatalytic processes .
Several compounds are structurally or functionally similar to ethyl 4-chloro-3-hydroxybutanoate:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 4-chloroacetoacetate | Chloro group at position four | Precursor for ethyl 4-chloro-3-hydroxybutanoate |
Ethyl (R)-4-chloro-3-hydroxybutanoate | Chiral center at the same position | Specific enantiomer with distinct biological activity |
Ethyl (S)-4-chloro-3-hydroxybutanoate | Chiral center at the same position | Different enantiomer with unique pharmacological effects |
Ethyl 4-hydroxybutanoate | Hydroxy group at position four | Lacks chloro substituent; different reactivity |
Ethyl 4-chloro-3-hydroxybutanoate is unique due to its combination of both chloro and hydroxy functional groups, which enhances its reactivity and potential applications compared to its analogs.
The synthesis of CHBE emerged in the late 20th century alongside statin development. Early routes relied on multi-step chemical processes, such as epoxy chloropropane ring-opening with sodium cyanide, yielding 4-chloro-3-hydroxybutyronitrile (A3) followed by ethanolic hydrogen chloride alcoholysis. However, these methods suffered from low yields (~49%) and laborious purification.
The shift to biocatalysis began in the 2000s with carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs). For instance, Sporobolomyces salmonicolor AKU 4429’s NADPH-dependent ADH enabled aqueous-organic biphasic systems for COBE reduction. Breakthroughs in enzyme engineering, such as Stenotrophomonas maltophilia’s SmADH31 (2015), allowed substrate concentrations up to 4 M and monophasic aqueous reactions, simplifying downstream processing. Today, recombinant Escherichia coli co-expressing ADHs and glucose dehydrogenases (GDHs) dominate industrial production, achieving 660 g/L (S)-CHBE in 6 hours.
CHBE’s value lies in its stereochemical precision. The (S)-enantiomer is indispensable for statin side chains, influencing HMG-CoA reductase inhibition efficacy. Key metrics include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₁ClO₃ | |
Molecular Weight | 166.60 g/mol | |
Enantiomeric Excess | >99.9% ee | |
Boiling Point | 120–122°C (0.5 mmHg) |
Biocatalytic methods outperform chemical synthesis in ee (99.9% vs. 70–85%) and yield (92% vs. 49%). This enantiopurity avoids costly chromatographic separations, critical for cost-effective statin production.
(S)-CHBE is the cornerstone of atorvastatin’s side chain, which inhibits cholesterol biosynthesis. The synthetic pathway involves:
Industrial-scale processes use 500-L fermentors, producing 13.90 g DCW/L biomass and 23,661.65 U/L enzyme activity, achieving 2664 g/L/day productivity. Comparatively, chemical routes require toxic cyanides and harsh conditions, making biocatalysis the sustainable choice.
The IUPAC name, ethyl 4-chloro-3-hydroxybutanoate, reflects its ester and β-hydroxy chloride functionalities. Stereochemistry is denoted as:
The 3-hydroxy group’s configuration dictates biological activity. Molecular dynamics simulations show (S)-CHBE’s optimal fit into HMG-CoA reductase’s active site, reducing Ki values by 50% compared to (R)-CHBE.
Corrosive;Irritant